![molecular formula C13H12N4O2 B2549208 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396783-59-7](/img/structure/B2549208.png)
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological and chemical properties
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting purine biochemical reactions .
Biochemical Pathways
Related compounds are known to inhibit purine biochemical reactions . This inhibition could potentially affect downstream processes such as DNA synthesis and cellular energy production.
Result of Action
Related compounds are known to have antitrypanosomal activity , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially acting as an antimetabolite in purine biochemical activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating its versatility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is essential for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of substituted pyrazolo[1,5-a]pyridine derivatives. These derivatives are then subjected to cyclization reactions to form the isoxazole ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
Isoxazole derivatives: Compounds with an isoxazole ring exhibit similar chemical properties but may have different biological activities depending on their substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biochemical properties, molecular mechanisms, and research applications, supported by relevant data tables and case studies.
This compound exhibits a diverse range of interactions with various biomolecules, influencing enzymatic activity and cellular processes. Key biochemical properties include:
- Enzyme Interactions : It has been shown to inhibit specific enzymes involved in cancer progression and cellular signaling pathways.
- Cellular Effects : The compound affects cell viability, proliferation, and apoptosis in various cancer cell lines, indicating potential therapeutic applications.
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Binding Interactions : The compound binds to target proteins, modulating their activity.
- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis.
- Inhibition of Signaling Pathways : The compound has been identified as an inhibitor of critical signaling pathways such as VEGFR and Aurora kinases, which are often implicated in tumor growth and metastasis.
Case Studies
Several studies have evaluated the anticancer potential of this compound:
-
Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:
- HT29 Cell Line : The compound showed a half-maximal cytotoxic concentration (CC50) of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin (47.2 µM) .
- Selectivity Index (SI) : The selectivity index for this compound was notably higher than that of reference drugs, indicating reduced toxicity to normal cells compared to cancer cells.
- Mechanistic Studies : Further investigations revealed that the compound activates the caspase cascade, promoting apoptosis in cancer cells while sparing normal human dermal fibroblasts (NHDFs) from significant toxicity .
Research Applications
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Material Science : Its unique chemical structure allows exploration in developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Pyrazolo[1,5-a]pyrimidines | Similar core structure | Anticancer properties |
Isoxazole Derivatives | Contains isoxazole ring | Varying biological activities |
The distinct combination of functional groups in this compound contributes to its unique bioactivity profile.
Properties
IUPAC Name |
5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCRIRMBSBZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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